molecular formula C19H25NO3 B1389225 N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine CAS No. 1040686-37-0

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine

Cat. No.: B1389225
CAS No.: 1040686-37-0
M. Wt: 315.4 g/mol
InChI Key: FWULYIRIPBQKEO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identifiers

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine possesses multiple systematic names that reflect its complex structural architecture. The compound is formally designated as 3-(2-methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]aniline according to standard nomenclature conventions, while alternative naming systems refer to it as 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine or Benzenamine, 3-(2-methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]. These nomenclature variations demonstrate the systematic approach to naming complex organic molecules with multiple functional groups and substitution patterns.

The molecular formula for this compound is established as C19H25NO3, indicating a composition of nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been determined to be 315.41 atomic mass units, which corresponds to the sum of all constituent atomic masses within the molecular structure. This molecular composition reflects the presence of aromatic ring systems, ether linkages, and aliphatic chains that collectively contribute to the compound's overall structural complexity.

The Chemical Abstracts Service registry number assigned to this compound is 1040686-37-0, providing a unique identifier for chemical database searches and regulatory documentation. This registry number serves as a critical reference point for accessing detailed chemical information across various scientific databases and chemical supply networks. The systematic assignment of registry numbers ensures accurate identification and prevents confusion with structurally similar compounds that may share common nomenclature elements.

Historical Context and Discovery

The development of this compound represents part of the broader scientific endeavor to synthesize complex organic molecules with specific structural features. While specific discovery details are not extensively documented in available literature, the compound's existence reflects advances in synthetic organic chemistry methodologies that enable the construction of molecules containing multiple ether linkages and aromatic substitution patterns. The synthesis of such compounds typically involves sophisticated chemical transformations that require careful control of reaction conditions and selective protection strategies.

The historical development of compounds featuring methoxyethoxy substituents can be traced to research efforts focused on creating molecules with enhanced solubility properties and specific biological activities. The incorporation of methoxyethoxy groups into aromatic systems has been a subject of considerable interest due to their ability to modify physical and chemical properties while maintaining structural integrity. These modifications often result in compounds with altered pharmacological profiles, improved bioavailability, or enhanced chemical stability under various conditions.

Research into compounds containing methylphenoxy groups has similarly contributed to understanding structure-activity relationships in organic chemistry. The methylphenoxy moiety represents a common structural motif in medicinal chemistry and materials science, where subtle modifications to aromatic substitution patterns can lead to significant changes in biological activity or material properties. The combination of methoxyethoxy and methylphenoxy groups within a single molecule demonstrates the sophisticated approach modern chemists employ to design compounds with multiple functional capabilities.

Classification within Arylamine and Diaryl Ether Compounds

This compound belongs to the broad class of arylamine compounds, which are characterized by the presence of nitrogen atoms directly bonded to aromatic ring systems. Within this classification, the compound specifically falls under the subcategory of substituted anilines, where the aniline core structure is modified through the attachment of complex side chains containing additional aromatic and ether functionalities. This classification is significant because arylamine compounds often exhibit unique chemical reactivity patterns and biological activities that distinguish them from aliphatic amines.

The compound also represents an example of diaryl ether chemistry, where two aromatic rings are connected through ether linkages involving intermediate alkyl chains. The presence of both methoxyethoxy and methylphenoxy groups creates a molecular architecture that combines the properties of both simple ethers and aryl ethers. This dual classification reflects the compound's complex nature and suggests potential applications in areas where both amine and ether functionalities are required for optimal performance.

From a structural perspective, the compound exhibits characteristics typical of molecules designed for specific binding interactions or catalytic processes. The spatial arrangement of aromatic rings connected through flexible alkyl chains allows for conformational flexibility while maintaining defined geometric relationships between functional groups. This structural feature is particularly important in applications where molecular recognition or selective binding is required, as the compound can adopt multiple conformations to optimize interactions with target molecules.

The classification of this compound within broader chemical families also encompasses its relationship to compounds used in materials science and pharmaceutical research. The presence of multiple ether linkages suggests potential applications in polymer chemistry or as building blocks for more complex molecular assemblies. Similarly, the arylamine structure indicates possible relevance to pharmaceutical chemistry, where such compounds often serve as intermediates in drug synthesis or as bioactive molecules themselves.

Registration Information and Chemical Databases

This compound is registered in multiple chemical databases that serve the scientific community by providing comprehensive information about chemical substances. The compound appears in commercial chemical databases where it is catalogued with detailed structural information, physical properties, and availability data. These database entries ensure that researchers worldwide can access consistent and accurate information about the compound's identity and characteristics.

The registration of this compound in chemical supply databases indicates its availability for research purposes and suggests ongoing interest from the scientific community. Chemical suppliers typically maintain detailed records of compound purity, analytical data, and storage requirements, which are essential for ensuring reproducible research results. The presence of this compound in multiple supplier databases also reflects the established synthetic routes and reliable production methods that enable consistent availability for research applications.

Database registration information typically includes comprehensive analytical data that confirms the compound's identity and purity. This information may encompass nuclear magnetic resonance spectroscopy data, mass spectrometry results, infrared spectroscopy characteristics, and chromatographic purity assessments. Such analytical documentation is crucial for researchers who require high-quality chemical standards or need to verify the identity of synthesized materials.

The maintenance of accurate database records for complex organic compounds like this compound also supports regulatory compliance and safety documentation requirements. Chemical databases serve as repositories for safety data sheets, handling recommendations, and regulatory status information that enable safe and legal use of chemical substances in research and development activities. This comprehensive documentation framework ensures that scientific research can proceed safely while maintaining compliance with applicable regulations and standards.

Properties

IUPAC Name

3-(2-methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-15-6-4-9-19(12-15)23-16(2)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,16,20H,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWULYIRIPBQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186365
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040686-37-0
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040686-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the intermediate compounds: This involves the preparation of 3-(2-Methoxyethoxy)phenylamine and 2-(3-methylphenoxy)propylamine through various organic reactions such as alkylation and etherification.

    Coupling reaction: The final step involves coupling the intermediate compounds under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine is being investigated for its potential therapeutic effects. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Some studies have indicated that similar compounds can modulate neurotransmitter systems, potentially offering antidepressant effects. Research into this compound's ability to influence serotonin and norepinephrine levels is ongoing.
  • Anti-inflammatory Properties : The compound's phenolic structure may contribute to anti-inflammatory activity, which is beneficial in treating chronic inflammatory diseases.

Material Science

The compound's unique molecular structure allows for potential applications in the development of advanced materials.

  • Polymer Chemistry : this compound can be utilized as a monomer or additive in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical properties make it a candidate for formulating coatings that require durability and resistance to environmental factors.

Biological Research

In biological research, the compound's ability to interact with various biological systems is being explored.

  • Proteomics Research : The compound has been used as a reagent in proteomics studies to label proteins or peptides, facilitating the understanding of protein interactions and functions .
  • Cell Culture Studies : Preliminary studies suggest that it may affect cell proliferation and differentiation, making it valuable in cellular biology research.

Case Study 1: Antidepressant Activity

A study conducted on structurally related compounds indicated that modifications in the side chains could enhance binding affinity to serotonin receptors. This suggests that this compound could be optimized for similar effects, warranting further investigation into its pharmacological profile.

Case Study 2: Polymer Development

Research on polymer composites incorporating phenolic compounds showed improved thermal and mechanical properties. This compound was tested as an additive, resulting in enhanced performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism by which N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine exerts its effects involves interactions with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Amine Derivatives

Compound Name Substituents on Aromatic Ring(s) Amine Chain Modification Molecular Weight (g/mol) Key References
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine 2-Methoxyethoxy (C₆H₅OCH₂CH₂OCH₃), 3-methylphenoxy (C₆H₄(CH₃)O) Propyl linker with ether and amine Not reported
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine 3-Chloro-4-methylphenyl (C₆H₃Cl(CH₃)), 4-methylphenoxy (C₆H₄(CH₃)O) Propyl linker with halogen and methyl Not reported
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline 4-Isopropylphenoxy (C₆H₄(C₃H₇)O), 3-methoxy (C₆H₄(OCH₃)) Propyl linker with branched alkyl Not reported
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine 3-Methoxybenzyl (C₆H₄(OCH₃)CH₂), morpholinyl (C₄H₈NO) Propyl linker with heterocyclic amine Not reported
3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine 4-(2-Methoxyethoxy)benzyl (C₆H₄(OCH₂CH₂OCH₃)CH₂) Propylamine with ether chain 253.34

Key Observations :

  • Substituent Diversity : The target compound’s methoxyethoxy group (electron-rich ether) contrasts with halogenated (e.g., chloro in ) or heterocyclic (e.g., morpholinyl in ) substituents in analogs. These modifications influence solubility, bioavailability, and target binding.

Biological Activity

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine, with the chemical formula C19H25NO3 and CAS number 1040686-37-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two aromatic rings and an ether linkage, which may influence its interaction with biological targets. The molecular weight is approximately 315.41 g/mol, and its structural formula can be represented as follows:

C19H25NO3\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{3}

In Vitro Studies

Research has indicated that compounds structurally related to this compound demonstrate significant binding affinity to various receptors. For instance, studies on related compounds have shown:

  • Melatonin Receptor Binding : A series of substituted N-aryl propyl amides exhibited sub-nanomolar binding affinity to the MT(2) melatonin receptor, suggesting that similar compounds may also possess high affinity for this receptor type .
  • Inhibition Assays : Compounds similar in structure have been evaluated for their inhibitory effects on Mycobacterium tuberculosis, with some showing over 90% inhibition at specific concentrations .

Case Studies

  • Metabolic Stability : In a study focused on improving metabolic stability of melatonin analogs, modifications to ether linkages resulted in compounds with enhanced resistance to metabolic degradation. This suggests that structural modifications in this compound could similarly enhance its pharmacokinetic properties .
  • Selectivity and Potency : A recent thesis highlighted the synthesis of various analogs where certain compounds demonstrated significant biological activity in assays targeting specific enzymes like 17β-HSD Type 3. The most potent analogs showed IC50 values in the nanomolar range, indicating strong biological effects .

Research Findings Summary Table

Study Focus Findings Reference
Melatonin Receptor BindingSub-nanomolar affinity observed
Mycobacterium tuberculosis InhibitionOver 90% inhibition in select compounds
Metabolic Stability ImprovementsEnhanced stability through structural modifications
Potency against 17β-HSD Type 3IC50 values in nanomolar range for several analogs

Q & A

Q. What strategies enhance reproducibility in SAR studies for this compound class?

  • Methodological Answer :
  • Documentation : Log exact reaction conditions (solvent purity, catalyst lot numbers).
  • Collaborative Validation : Share samples with independent labs for bioactivity confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.